9-(pyridin-2-yl)-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione
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Overview
Description
9-(pyridin-2-yl)-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione is a useful research compound. Its molecular formula is C18H17NO3 and its molecular weight is 295.338. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
- Synthesis Process : The synthesis of xanthene derivatives, similar to 9-(pyridin-2-yl)-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione, often involves one-pot reactions and has been found to be environmentally friendly and efficient. For instance, a related compound was synthesized through a reaction between dimedone and 3,4-dihydro-2H-pyran in aqueous citric acid, yielding a 72% product yield and proposing a reaction mechanism for xanthene formation (Navarro, Sierra, & Ochoa‐Puentes, 2016).
- Structural Analysis : The structural and conformational geometries of xanthenedione derivatives are closely linked to their potential biological activities. These compounds, including variants of the queried chemical, often exhibit a common structural conformation with specific intermolecular interactions and geometries (Purushothaman & Thiruvenkatam, 2018).
Potential Biological Activities
- Antimicrobial Properties : Some xanthenedione derivatives have demonstrated promising antibacterial and antifungal activities. For example, a series of novel xanthenedione derivatives showed significant effectiveness against various bacterial and fungal strains in an agar well diffusion assay (Angajala et al., 2017).
- Antioxidant and Antiproliferative Potential : Xanthenedione molecules, including those closely related to the queried chemical, are emerging as promising antioxidants and inhibitors of acetylcholinesterase, an enzyme relevant in neurodegenerative diseases. Their potential is attributed to the presence of different functional groups that play a crucial role in their biological activities (Purushothaman & Thiruvenkatam, 2018).
- Anticancer Properties : Certain derivatives of xanthenedione have shown good anti-proliferative properties against various cancer cell lines. The specific functional groups attached to the xanthenedione core are critical in determining their effectiveness as potential anticancer agents (Mulakayala et al., 2012).
Applications in Synthesis and Catalysis
- Efficient Synthesis Methods : The preparation of xanthenedione derivatives, including those structurally similar to the queried chemical, can be achieved using environmentally friendly and efficient methods. Functionalized ionic liquids have been employed as catalysts and reaction media, enhancing the synthesis process's efficiency and environmental sustainability (Ma et al., 2007).
Mechanism of Action
Target of Action
Similar compounds with a pyridine moiety have been found to exhibit a wide range of pharmacological activities . For instance, some pyrimidine derivatives, which also contain a pyridine core, have been evaluated against immortalized rat hepatic stellate cells (HSC-T6) and found to present better anti-fibrotic activities than Pirfenidone and Bipy55′DC .
Mode of Action
It’s known that electron-withdrawing groups on the pyridine ring promote the interaction with double-stranded dna . This suggests that the compound might interact with DNA in a similar manner, potentially altering gene expression or interfering with DNA replication.
Biochemical Pathways
Similar compounds have been found to inhibit the expression of collagen and reduce the content of hydroxyproline in cell culture medium in vitro . This suggests that the compound might influence the collagen synthesis pathway and affect fibrotic processes.
Result of Action
Similar compounds have been found to present anti-fibrotic activities . They effectively inhibited the expression of collagen and reduced the content of hydroxyproline in cell culture medium in vitro .
Properties
IUPAC Name |
9-pyridin-2-yl-3,4,5,6,7,9-hexahydro-2H-xanthene-1,8-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO3/c20-12-6-3-8-14-17(12)16(11-5-1-2-10-19-11)18-13(21)7-4-9-15(18)22-14/h1-2,5,10,16H,3-4,6-9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJQHXOBWHYBQMJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(C3=C(O2)CCCC3=O)C4=CC=CC=N4)C(=O)C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.